molecular formula C21H20O11 B1436150 4-(3,4-Dihydroxyphenyl)-7-hydroxy-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one CAS No. 116329-89-6

4-(3,4-Dihydroxyphenyl)-7-hydroxy-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one

Cat. No. B1436150
M. Wt: 448.4 g/mol
InChI Key: VAPVFWUBNBLVMB-JDCPMNFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Natural product derived from plant source.

Scientific Research Applications

Advanced Oxidation Processes

This compound's derivatives, including hydroquinone and 4-aminophenol, have been studied for their role in advanced oxidation processes (AOPs). AOPs are significant for treating compounds like acetaminophen from aqueous mediums. These processes lead to various by-products, biotoxicity levels, and degradation pathways, critical for environmental sustainability and treatment efficiency. Computational methods have been used to predict the most reactive sites in molecules like these, enhancing the degradation processes by AOP systems (Qutob et al., 2022).

Therapeutic Potential in Various Disorders

Derivatives like Naringenin, known as 5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one, demonstrate substantial therapeutic potential. They have shown promise in treating various neurological, cardiovascular, gastrointestinal, rheumatological, metabolic, and malignant disorders. Their ameliorative effects are primarily attributed to their anti-inflammatory and anti-oxidant properties, revealing potential applications in multiple human ailments (Rani et al., 2016).

Antioxidant and Radical Scavenging Properties

Chromones, including this compound's derivatives, are notable for their physiological activities, including anti-inflammatory, antidiabetic, antitumor, anticancer, and more. These activities are attributed to their antioxidant properties, which neutralize active oxygen and cut off free radical processes, potentially delaying or inhibiting cell impairment. Structural features like the double bond, the carbonyl group of chromone, and specific hydroxyl groups are crucial for these radical scavenging activities (Yadav et al., 2014).

properties

IUPAC Name

4-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O11/c22-7-15-18(27)19(28)20(29)21(32-15)31-14-5-9(23)4-13-17(14)10(6-16(26)30-13)8-1-2-11(24)12(25)3-8/h1-6,15,18-25,27-29H,7H2/t15-,18-,19+,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPVFWUBNBLVMB-JDCPMNFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)OC3=C2C(=CC(=C3)O)OC4C(C(C(C(O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=CC(=O)OC3=C2C(=CC(=C3)O)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 133556247

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3,4-Dihydroxyphenyl)-7-hydroxy-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Reactant of Route 2
4-(3,4-Dihydroxyphenyl)-7-hydroxy-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Reactant of Route 3
4-(3,4-Dihydroxyphenyl)-7-hydroxy-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Reactant of Route 4
4-(3,4-Dihydroxyphenyl)-7-hydroxy-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Reactant of Route 5
4-(3,4-Dihydroxyphenyl)-7-hydroxy-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Reactant of Route 6
4-(3,4-Dihydroxyphenyl)-7-hydroxy-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one

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